molecular formula C10H18O2 B8690098 (3-Cyclohexyloxetan-3-yl)methanol

(3-Cyclohexyloxetan-3-yl)methanol

Cat. No.: B8690098
M. Wt: 170.25 g/mol
InChI Key: OKKVLEFAHISYEI-UHFFFAOYSA-N
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Description

(3-Cyclohexyloxetan-3-yl)methanol is a bicyclic alcohol characterized by an oxetane ring (a four-membered cyclic ether) substituted at the 3-position with a cyclohexyl group and a hydroxymethyl (-CH2OH) moiety. This compound combines the steric and electronic effects of the oxetane ring—known for its high ring strain and polarity—with the hydrophobic cyclohexyl group, making it a molecule of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(3-cyclohexyloxetan-3-yl)methanol

InChI

InChI=1S/C10H18O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h9,11H,1-8H2

InChI Key

OKKVLEFAHISYEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(COC2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
(3-Cyclohexyloxetan-3-yl)methanol* C10H18O2 170.25† Cyclohexyl, hydroxymethyl High hydrophobicity, ring strain
(1-Methylcyclohex-3-en-1-yl)methanol C8H14O 126.20 Cyclohexenyl, methyl, hydroxymethyl Unsaturated ring, increased reactivity
(3-Allyloxetan-3-yl)methanol C7H12O2 128.17 Allyl, hydroxymethyl Allyl group enables conjugation
Cyclopropyl(3-methyloxetan-3-yl)methanol C8H14O2 142.20 Cyclopropyl, methyl, hydroxymethyl Enhanced steric hindrance

*Inferred structure based on analogs; †Calculated value.

Key Observations:
  • Cyclohexyl vs. Cyclohexenyl Groups : The fully saturated cyclohexyl group in the target compound reduces reactivity compared to the cyclohexenyl analog (), which contains a double bond susceptible to electrophilic addition .
  • Steric Effects : Cyclopropyl substitution () introduces significant steric hindrance, which may impede nucleophilic attack on the oxetane ring compared to the target compound .

Spectroscopic Characterization

  • NMR Shifts : highlights the use of ¹H and ¹³C-NMR to differentiate substituents. For instance, alkylation of an oxymethine (δC 68.0 ppm) to a methylene (δC 26.6 ppm) causes a 41.4 ppm downfield shift in carbons adjacent to oxygen . Similar trends would distinguish the cyclohexyl-substituted oxetane from allyl or cyclopropyl analogs.
  • Mass Spectrometry: HREIMS data (e.g., ) can confirm molecular formulas, as seen in pestalafuranone F (C11H14O2), where a loss of oxygen was detected .

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